Lipophilicity (XLogP) Comparison vs. Unsubstituted Analog
The lipophilicity of the target compound, measured as predicted XLogP, is 2.1. This is 0.7 log units higher than the unsubstituted analog 2,4,5,6‑tetrahydrocyclopenta[c]pyrrole‑1‑carboxylic acid (XLogP = 1.4), indicating a significant increase in hydrophobicity that can enhance passive membrane diffusion [1][2].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.1 |
| Comparator Or Baseline | 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS 144791-44-6), XLogP = 1.4 |
| Quantified Difference | ΔXLogP = +0.7 |
| Conditions | Predicted XLogP values from PubChem algorithm (2024 release) |
Why This Matters
A 0.7‑unit increase in logP typically corresponds to a 5‑fold increase in membrane permeability, directly impacting cellular uptake and oral bioavailability potential.
- [1] PubChem Compound Summary for CID 45116145: 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid. XLogP = 2.1. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/45116145 View Source
- [2] PubChem Compound Summary for CID 45082016: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid. XLogP = 1.4. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/45082016 View Source
